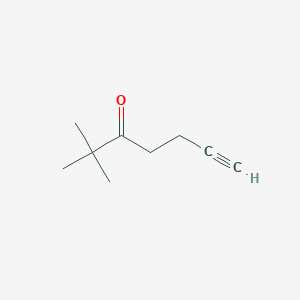

2,2-Dimethylhept-6-yn-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethylhept-6-yn-3-one is a chemical compound with the CAS Number: 51060-08-3 . It has a molecular weight of 138.21 .

Synthesis Analysis

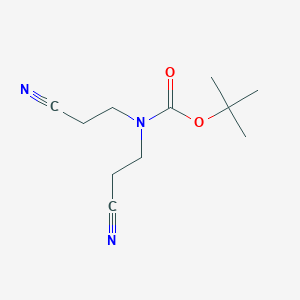

A three-step batch-flow hybrid process has been developed for an expeditious synthesis of the enynol key intermediate of antifungal terbinafine . This procedure involves consecutive organometallic steps without the necessity of any in-line purification: after a metalation by n-butyllithium, a selective addition of the lithium salt was elaborated followed by a Grignard reaction resulting in a high yield of 6,6-dimethylhept-1-en-4-yn-3-ol .Molecular Structure Analysis

The molecular structure of this compound consists of carbon and hydrogen atoms. The carbon atoms in the chemical structure are implied to be located at the corners and hydrogen atoms attached to carbon atoms are not indicated .Wissenschaftliche Forschungsanwendungen

Photophysical Study of Probes

One of the applications of 2,2-Dimethylhept-6-yn-3-one derivatives is in photophysical studies. For instance, probes like acrylodan, ANS, and prodan, which include dimethylamino naphthalenyl groups, have been examined for their behavior in various solvents and aqueous mixtures. These probes are useful in studying biological systems, particularly in understanding the properties that govern their emission maxima in different solvents (Moreno Cerezo et al., 2001).

Chemical Probes for RNA Structure

This compound derivatives have also been used in probing the secondary and tertiary interactions of RNA molecules. Chemical reactions like dimethyl sulfate monitoring can sense tertiary interactions at guanosines, providing valuable insights into RNA's structural aspects in different conditions (Peattie & Gilbert, 1980).

Nucleic Acid Research

Dimethyl groups, similar to those in this compound, have been employed in the study of nucleic acids. For instance, dimethyl sulfate has been used to investigate the interactions of certain drugs with oligonucleotides. Such studies are crucial for understanding drug-DNA interactions and the development of sequence-specific artificial photonucleases (Slama-Schwok et al., 1989).

Enzyme Kinetics and Neuropeptide Sequencing

This compound derivatives can be used in enzyme kinetics and neuropeptide sequencing. The use of dimethyl labeling strategies assists in de novo sequencing of neuropeptides, helping to understand peptide structures and functions. This application is particularly useful in the field of proteomics (Fu & Li, 2005).

Catalytic Performance in Chemical Synthesis

Dimethyl derivatives, akin to this compound, have been investigated for their role as catalysts in chemical synthesis. For example, the methylation of certain compounds over metal-loaded zeolite catalysts is a critical process in the production of commercially important chemicals, where dimethyl derivatives can play a significant role (Güleç et al., 2018).

Luminescence in Material Science

In material science, derivatives of this compound are used for their luminescent properties. For instance, lanthanide podates with predetermined structural and photophysical properties have been developed for creating strongly luminescent materials. Such materials have applications in areas like lighting, display technologies, and bioimaging (Piguet et al., 1996).

Corrosion Inhibition in Industrial Applications

Spirocyclopropane derivatives, which are structurally related to this compound, have been studied for their use in corrosion inhibition. They are effective in protecting metals in acidic environments, making them valuable in industrial applications (Chafiq et al., 2020).

Eigenschaften

IUPAC Name |

2,2-dimethylhept-6-yn-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-5-6-7-8(10)9(2,3)4/h1H,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZIKZDHXTXQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2823633.png)

![2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2823637.png)

![Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B2823642.png)

![2-Methyl-5-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2823647.png)

![2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride](/img/structure/B2823652.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)